molecular formula C11H20O B12685220 3-Undecenal, (3E)- CAS No. 77928-05-3

3-Undecenal, (3E)-

Cat. No.: B12685220
CAS No.: 77928-05-3
M. Wt: 168.28 g/mol
InChI Key: NFZSRVXWQFKKHZ-CMDGGOBGSA-N
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Description

Significance of Undecenal Isomers in Natural Product Chemistry

Undecenal, an eleven-carbon unsaturated aldehyde, exists in various isomeric forms depending on the position and geometry of the carbon-carbon double bond. These isomers exhibit distinct properties and play different roles in the natural world.

(3E)-3-Undecenal is one such isomer, with the double bond located between the third and fourth carbon atoms in a trans or 'E' configuration. nih.govncats.io While information on the specific natural occurrence of (3E)-3-Undecenal is not extensively detailed in the provided search results, other undecenal isomers are known to be present in various organisms. For example, 2-undecenal, an isomer with the double bond at the 2-3 position, has been identified in several plants and is used in the fragrance and flavor industry. nih.govthegoodscentscompany.com The saturated aldehyde, undecanal (B90771), is found in citrus oils and is used in perfumery for its fresh scent. mdpi.comperflavory.com

In the context of insects, various aldehydes, including undecanal, are part of the complex blend of volatile organic compounds that mediate interactions such as host attraction. frontiersin.org For instance, a mixture of volatiles including undecanal attracts the black bean aphid to its host plant. frontiersin.org Stink bugs (Pentatomidae) are known to produce a variety of semiochemicals, including aldehydes, for communication and defense. umd.edunih.gov While the specific role of (3E)-3-Undecenal in stink bugs is not explicitly stated, the family is known to utilize a range of volatile compounds. researchgate.netresearchgate.netnih.gov

The synthesis of specific undecenal isomers is important for studying their biological activities and for practical applications. sci-hub.se Different synthetic routes are employed to produce these isomers with high purity. chemcess.com

Stereochemical Considerations in Undecenal Structure and Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that governs the biological activity of chemical compounds. mlsu.ac.inunits.it In the case of undecenal isomers, the geometry of the double bond (cis/Z or trans/E) and the position of the double bond significantly influence their function. sci-hub.se

The "(3E)-" designation in (3E)-3-Undecenal specifies that the substituents around the double bond between the third and fourth carbons are on opposite sides, resulting in a trans configuration. nih.gov This specific spatial arrangement is crucial for its interaction with biological receptors, such as olfactory receptors in insects. slu.senih.gov The shape of a molecule determines how well it fits into the binding site of a receptor, much like a key fits into a lock.

The importance of stereochemistry is well-documented for other unsaturated aldehydes and pheromones. For instance, in the context of Drosophila pheromones, the Z-isomer of a related compound is critical for mate attraction, while the E-isomer is inactive. Similarly, the biological activity of the silkworm moth pheromone, bombykol, is highly dependent on the specific geometry of its double bonds. sci-hub.se This highlights that even subtle changes in stereochemistry can lead to a dramatic loss of biological function.

Therefore, the (3E)- configuration of 3-Undecenal is not a trivial detail but a fundamental aspect of its chemical identity that dictates its biological role. The precise geometry is essential for its specific interactions within a biological system, whether as a pheromone, a defensive compound, or another type of signaling molecule.

PropertyValueSource
IUPAC Name (E)-undec-3-enal nih.gov
Molecular Formula C11H20O nih.gov
Molecular Weight 168.28 g/mol nih.gov
CAS Number 77928-05-3 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77928-05-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(E)-undec-3-enal

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h8-9,11H,2-7,10H2,1H3/b9-8+

InChI Key

NFZSRVXWQFKKHZ-CMDGGOBGSA-N

Isomeric SMILES

CCCCCCC/C=C/CC=O

Canonical SMILES

CCCCCCCC=CCC=O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Undecenal Compounds

Enzymatic Production of Fatty Aldehydes

The generation of fatty aldehydes, including undecenal compounds, is accomplished through sophisticated enzymatic processes. These can be broadly categorized into whole-cell biocatalysis and systems employing isolated enzymes, each with distinct methodologies and applications.

Whole-Cell Biocatalysis Approaches

Whole-cell biocatalysis leverages intact microbial cells, such as E. coli or Saccharomyces cerevisiae, that have been genetically engineered to produce specific enzymes. nih.govnih.gov This approach offers the advantage of utilizing the cell's native machinery for cofactor regeneration and substrate transport. nih.govmdpi.com For instance, engineered S. cerevisiae has been used for the production of aldehydes from free fatty acid precursors. nih.gov One strategy involves introducing a fatty acid α-dioxygenase (αDOX) from a plant source, like Oryza sativa (rice), into the microbial host. nih.govchemrxiv.org This enzyme facilitates the conversion of free fatty acids into aldehydes. nih.gov

Another whole-cell strategy involves the expression of genes that provide cyclic precursors for fatty acid biosynthesis, which can then be converted into various fatty acid derivatives, including aldehydes. google.com To enhance the yield of fatty aldehydes, further genetic modifications can be made, such as deleting genes responsible for competing pathways, like the faa1 and faa4 genes in S. cerevisiae, which are involved in fatty acid activation. nih.gov

Isolated Enzyme Systems for Aldehyde Synthesis

The use of isolated enzymes offers a more controlled environment for the synthesis of fatty aldehydes, free from the complexities of cellular metabolism. chemrxiv.orgresearchgate.net This in vitro approach allows for precise control over reaction conditions such as temperature and substrate concentration. google.com Carboxylic acid reductases (CARs) are a prominent class of enzymes used in these systems. google.comnih.gov These enzymes catalyze the direct reduction of carboxylic acids to their corresponding aldehydes. mdpi.comgoogle.com

The functionality of CARs is dependent on cofactors like ATP and NAD(P)H, which necessitates the implementation of cofactor regeneration systems for cost-effective production. researchgate.netnih.gov Various enzymatic systems have been developed for this purpose, such as those utilizing glucose dehydrogenase or formate (B1220265) dehydrogenase. researchgate.net Isolated enzyme systems have been successfully employed for the synthesis of a range of aldehydes from their corresponding fatty acids. google.com

Precursor Compounds and Substrate Utilization in Aldehyde Biosynthesis

The biosynthesis of (3E)-3-Undecenal and other fatty aldehydes originates from the vast pool of fatty acids and their derivatives within the cell. The specific nature of the precursor directly influences the structure of the resulting aldehyde.

Fatty Acid Derivatives as Biosynthetic Intermediates

Fatty acids are the fundamental building blocks for a wide array of volatile organic compounds, including aldehydes. researchgate.netcreative-proteomics.com The lipoxygenase (LOX) pathway is a major route for the formation of these compounds from fatty acid derivatives. researchgate.net Polyunsaturated fatty acids, such as linoleic and linolenic acids, are common substrates that undergo oxidation through this pathway. researchgate.net

The initial step in many biosynthetic pathways leading to aldehydes is the activation of fatty acids to their acyl-CoA or acyl-ACP (acyl carrier protein) forms. google.comnih.gov These activated intermediates can then be acted upon by various enzymes to produce aldehydes. nih.gov For example, fatty acyl-CoA reductases (FARs) can convert fatty acyl-CoAs to aldehydes. nih.gov The chain length and degree of saturation of the initial fatty acid derivative determine the final aldehyde product. google.com

Involvement of Oxidoreductases in Aldehyde Formation

Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions and play a central role in the formation of aldehydes. wikipedia.org This class includes dehydrogenases, reductases, and oxidases. wikipedia.org

Key Oxidoreductases in Aldehyde Biosynthesis:

Enzyme ClassFunctionSubstrate(s)
Carboxylic Acid Reductases (CARs) Reduce carboxylic acids to aldehydes. mdpi.comgoogle.comFatty acids google.com
Fatty Acyl-CoA Reductases (FARs) Reduce fatty acyl-CoAs to aldehydes. nih.govFatty acyl-CoAs nih.gov
Alcohol Dehydrogenases (ADHs) Oxidize alcohols to aldehydes. wikipedia.orgAlcohols wikipedia.org
α-Dioxygenases (α-DOX) Oxidize fatty acids to form Cn-1 aldehydes. nih.govchemrxiv.orgMedium to long-chain fatty acids chemrxiv.org
Aldehyde Oxidoreductases (AORs) Catalyze the reversible reduction of carboxylates to aldehydes. nih.govacs.orgAliphatic and aromatic aldehydes/acids nih.gov

Carboxylic acid reductases (CARs) directly convert the carboxyl group of a fatty acid into an aldehyde moiety. google.com Aldehyde dehydrogenases (ALDHs) are also involved, often in the reverse reaction of oxidizing aldehydes to carboxylic acids, but their direction of catalysis can be influenced by cellular conditions. wikipedia.org In some pathways, alcohol dehydrogenases (ADHs) can produce aldehydes through the oxidation of the corresponding alcohols. wikipedia.org Furthermore, α-dioxygenases (α-DOX) contribute to aldehyde production by oxidizing fatty acids, leading to the formation of a shorter-chain aldehyde. nih.govchemrxiv.org

Characterization of Biochemical Pathways Leading to Volatile Organic Compounds

The biosynthesis of volatile organic compounds (VOCs) like (3E)-3-Undecenal is part of a complex network of metabolic pathways. These pathways often begin with primary metabolites and diverge to produce a wide array of secondary metabolites.

The formation of fatty acid-derived volatiles primarily occurs through the lipoxygenase (LOX) pathway. researchgate.net This pathway is initiated by the oxidation of polyunsaturated fatty acids. researchgate.net Oxidative stress can also trigger the production of VOCs through the peroxidation of lipids. mdpi.com This process can generate a variety of aldehydes. mdpi.comnih.gov

The intricate pathways leading to the formation of specific aldehydes are still being unraveled. For instance, while the generation of some aldehydes from polyunsaturated fatty acids (PUFAs) in plants is well-documented to involve lipoxygenase (LOX) and hydroperoxide lyase (HPL), the precise mechanisms in animal cells are less clear. nih.gov Animal cells possess LOX and alcohol dehydrogenases (ADHs), but the presence of HPL has not been confirmed. nih.gov The characterization of these pathways is crucial for understanding the biological roles of volatile compounds and for harnessing their production for various applications.

In Vitro Reconstitution of Metabolic Pathways for Aldehyde Production

The in vitro reconstitution of metabolic pathways offers a powerful tool for studying and engineering the production of aldehydes, including undecenals. This approach involves assembling purified enzymes in a cell-free system to create a desired reaction cascade. nih.gov By removing the complexities of cellular regulation, researchers can gain deeper insights into enzyme kinetics, reaction mechanisms, and pathway optimization. nih.govnih.gov

A significant challenge in the in vitro synthesis of aldehydes using enzymes like carboxylic acid reductases (CARs) is the inhibitory effect of co-products, such as pyrophosphate. mit.edu Research has demonstrated that coupling CARs with an inorganic pyrophosphatase can significantly enhance the conversion of carboxylic acids to aldehydes in dilute in vitro systems. mit.edu This strategy overcomes the limitation of low conversion rates and allows for more predictable reaction progress. mit.edu

The modularity of in vitro metabolic engineering allows for the flexible combination of enzymes from different sources to construct novel pathways. nih.gov For instance, a module for the complete oxidation of glycerol (B35011) has been developed using alcohol dehydrogenase, aldehyde dehydrogenase, and oxalate (B1200264) oxidase. nih.gov This principle can be extended to produce a variety of aldehydes by selecting appropriate enzymes for the desired transformations. mit.edu

Table 1: Enzymes and their Roles in In Vitro Aldehyde Biosynthesis

EnzymeFunctionRelevance to Aldehyde Production
Carboxylic Acid Reductase (CAR)Catalyzes the reduction of carboxylic acids to aldehydes. mit.edufrontiersin.orgKey enzyme for producing aldehydes from their corresponding acid precursors. frontiersin.org
Inorganic PyrophosphataseHydrolyzes pyrophosphate, a co-product of CARs. mit.eduEnhances the efficiency of CARs by removing an inhibitory co-product. mit.edu
Alcohol DehydrogenaseInterconverts alcohols and aldehydes/ketones.Can be used for the production or conversion of aldehyde intermediates.
Aldehyde DehydrogenaseOxidizes aldehydes to carboxylic acids. frontiersin.orgCan be used in pathways where an aldehyde is an intermediate, not the final product. escholarship.org

Comparative Biosynthetic Analyses Across Biological Kingdoms

Algal Pathways for C11 Hydrocarbons

Marine brown algae are known to produce a variety of volatile C11 hydrocarbons, which often function as pheromones to attract male gametes. nih.gov The biosynthesis of these compounds in algae differs significantly from the pathways found in higher plants. nih.gov Brown algae utilize C20 polyunsaturated fatty acids (PUFAs), such as eicosapentaenoic acid (EPA) and arachidonic acid (AA), as precursors. db-thueringen.de

Labeling experiments have shown that the C11 hydrocarbons are derived from these long-chain fatty acids through a pathway that involves oxidative cleavage. db-thueringen.de This process is catalyzed by enzymes with lipoxygenase/hydroperoxide lyase activity, which oxygenate the fatty acid and then cleave the carbon chain. db-thueringen.de For example, in the diatom Gomphonema parvulum, arachidonic acid is transformed into the C11 hydrocarbon dictyopterene A and a C9 oxo-acid. db-thueringen.deint-res.com

A recent discovery in the microalga Chlorella variabilis identified a light-activated enzyme called fatty acid photodecarboxylase (FAP). nih.gov This enzyme catalyzes the decarboxylation of free fatty acids to produce n-alkanes or -alkenes when exposed to blue light. nih.gov Engineering this enzyme into E. coli has enabled the production of C11-C17 hydrocarbons. nih.gov

Table 2: Comparison of C11 Hydrocarbon Biosynthesis in Algae and Plants

FeatureAlgal PathwaysPlant Pathways
Precursor MoleculeC20 Polyunsaturated Fatty Acids (e.g., EPA, AA) db-thueringen.deC12 Fatty Acids (e.g., all-(Z)-3,6,9-dodecatrienoic acid) db-thueringen.de
Key Enzyme TypeLipoxygenase/Hydroperoxide Lyase db-thueringen.deLipoxygenase researchgate.net
Example OrganismEctocarpus siliculosus (Brown Alga) db-thueringen.deSenecio isatideus db-thueringen.de
Initial StepOxygenation and cleavage of C20 PUFA db-thueringen.deβ-oxidation of α-linolenic acid followed by enzymatic conversion db-thueringen.de

Insect Pheromone Biosynthesis from Cuticular Hydrocarbons (e.g., for (Z)-4-Undecenal)

Insects utilize a diverse array of chemical signals for communication, with many pheromones being derived from fatty acids. biologists.com The biosynthesis of these pheromones often involves a series of enzymatic modifications to cuticular hydrocarbons (CHCs), which are long-chain fatty acids that coat the insect's exoskeleton. nih.govnih.gov

A prominent example is the production of the female sex pheromone (Z)-4-undecenal in the fruit fly, Drosophila melanogaster. nih.govresearchgate.net The biosynthetic precursor for this aldehyde is the cuticular hydrocarbon (Z,Z)-7,11-heptacosadiene (7,11-HD). nih.govnih.gov The production of (Z)-4-undecenal is believed to occur through the oxidative cleavage of the double bonds within 7,11-HD. nih.gov This process is thought to be catalyzed by cytochrome P450 enzymes, a large and diverse family of enzymes involved in various metabolic processes, including the synthesis and degradation of foreign chemicals. nih.govnih.gov

The biosynthesis of insect pheromones is a multi-step process that can include:

Fatty Acid Synthesis: The initial production of saturated fatty acid precursors. frontiersin.org

Desaturation: The introduction of double bonds into the fatty acid chain by desaturase enzymes, which is a critical step for creating the specific structure of the pheromone. biologists.comfrontiersin.orgnih.gov

Chain-Shortening: Modification of the fatty acid chain length through processes like β-oxidation. oup.com

Functional Group Modification: Conversion of the fatty acid derivative to an alcohol, aldehyde, or acetate (B1210297) ester by enzymes such as fatty acid reductases (FARs) and oxidases. frontiersin.org

The specificity of the pheromone blend is determined by the combination and sequence of these enzymatic reactions. frontiersin.org For instance, different desaturases can introduce double bonds at various positions and with specific stereochemistry, leading to species-specific chemical signals. biologists.com

Plant Volatile Production Pathways (General Undecenals)

Plants produce a vast array of volatile organic compounds (VOCs) that play crucial roles in their interactions with the environment, such as attracting pollinators and defending against herbivores. nih.govnih.gov These volatiles are synthesized through several major metabolic pathways, including the lipoxygenase (LOX) pathway, which is responsible for the production of fatty acid-derived volatiles like undecenals. nih.govmdpi.com

The LOX pathway begins with the oxygenation of polyunsaturated fatty acids, primarily linoleic acid (C18:2) and linolenic acid (C18:3). researchgate.net Lipoxygenases are classified based on the position of oxygenation, with 9-LOXs and 13-LOXs being the major subfamilies. researchgate.net The resulting hydroperoxides are then cleaved by hydroperoxide lyases (HPLs) to produce shorter-chain aldehydes and oxo-acids. researchgate.net For example, the cleavage of 13-hydroperoxides yields C6 aldehydes, commonly known as green leaf volatiles. researchgate.net

The production of undecenals in plants is less commonly detailed than that of shorter-chain aldehydes. However, it is understood to arise from the oxidative cleavage of longer-chain unsaturated fatty acids. ashs.org The biosynthesis of plant volatiles is regulated by a complex network of genes and is influenced by developmental and environmental factors. nih.govmdpi.com

Table 3: Major Biosynthetic Pathways for Plant Volatiles

PathwayPrecursorsKey Products
Lipoxygenase (LOX) PathwayLinoleic acid, Linolenic acid nih.govGreen leaf volatiles (C6 aldehydes and alcohols), Jasmonates, other fatty acid derivatives nih.govmdpi.com
Mevalonic Acid (MVA) PathwayAcetyl-CoA scirp.orgSesquiterpenes, Diterpenes, Sterols nih.govscirp.org
Methylerythritol Phosphate (MEP) PathwayPyruvate, Glyceraldehyde-3-phosphate scirp.orgMonoterpenes, Diterpenes, Carotenoids nih.govscirp.org
Shikimate PathwayPhosphoenolpyruvate, Erythrose-4-phosphatePhenylpropanoids, Benzenoids, Salicylic acid mdpi.com

The diversity of plant volatiles is generated through the interplay of these pathways and the action of various modifying enzymes, such as reductases, oxidases, and transferases, which further functionalize the initial products. nih.govnih.gov

Chemical Synthesis and Stereoselective Methodologies for Unsaturated Aldehydes

Strategies for Constructing (E)-Alkene Moieties in Aldehyde Chains

The creation of a trans- or (E)-configured double bond is a common challenge in organic synthesis. Several powerful reactions have been developed to achieve this with high stereoselectivity.

One of the most reliable methods for generating (E)-alkenes is the Julia-Kocienski olefination . This reaction involves the coupling of a sulfone, often a heterocyclic derivative like a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, with an aldehyde or ketone in the presence of a strong base. researchgate.netresearchgate.net The Julia-Kocienski olefination is renowned for its high (E)-selectivity and tolerance of a wide range of functional groups, making it a valuable tool in the synthesis of complex natural products. researchgate.net For instance, the reaction of 2,2-dimethoxyethyl 1-phenyl-1H-tetrazol-5-yl sulfone with various aldehydes, followed by acid hydrolysis, provides a direct route to (E)-α,β-unsaturated aldehydes in high yields. organic-chemistry.org

Another classic and widely used method is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction. nrochemistry.comdalalinstitute.com The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. tamu.edu While traditional Wittig reactions with unstabilized ylides often favor the (Z)-alkene, the HWE reaction, which employs phosphonate (B1237965) carbanions, generally provides excellent selectivity for the (E)-alkene. dalalinstitute.com The Schlosser modification of the Wittig reaction can also be employed to favor the (E)-isomer. dalalinstitute.com Recent advancements have even explored arsine-mediated Wittig reactions, which can produce olefins with high yields and complete stereoselectivity. nih.gov

The Knoevenagel condensation is another powerful tool for forming carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated systems. rsc.orgtandfonline.com Modified Knoevenagel conditions, for example, using N-methyl morpholine (B109124) (NMM) as a catalyst under solvent-free conditions, can exhibit high β,γ-regioselectivity and exclusively (E)-stereoselectivity in the synthesis of β,γ-unsaturated acids from aldehydes and malonic acid. tandfonline.com These unsaturated acids can then be readily converted to the corresponding aldehydes. The reaction's stereochemical outcome can be influenced by the choice of catalyst, solvent, and the structure of the reactants. rsc.orgtandfonline.com

Finally, metal-catalyzed cross-coupling reactions and olefination methods offer further avenues to (E)-alkenes. For example, palladium-catalyzed oxygenation of allyl arenes or alkenes can produce (E)-alkenyl aldehydes with high yields. organic-chemistry.org

Stereoselective Approaches to Undecenal and Related Structures

The synthesis of a specific target like (3E)-3-Undecenal requires the careful application of stereoselective methodologies. Both convergent and diastereoselective strategies can be employed to construct the undecenal backbone with the desired (E)-alkene geometry.

A plausible convergent strategy for (3E)-3-Undecenal could involve a Wittig-type or Julia-Kocienski olefination. One fragment could be an eight-carbon aldehyde (octanal), and the other a three-carbon phosphonium (B103445) salt or sulfone synthon that introduces the C1-C3 portion of the undecenal molecule.

For example, a Horner-Wadsworth-Emmons reaction could be employed, coupling octanal (B89490) with a suitable phosphonate ester to generate an (E)-α,β-unsaturated ester, which can then be reduced to the corresponding aldehyde. Alternatively, a Julia-Kocienski olefination between octanal and a sulfone containing the aldehyde precursor would directly yield the (E)-alkene backbone.

Table 1: Convergent Synthesis Approaches to (E)-Unsaturated Aldehydes
ReactionAldehyde FragmentCoupling PartnerTypical (E:Z) SelectivityTypical Yield
Horner-Wadsworth-EmmonsOctanalTriethyl phosphonoacetate>95:580-90%
Julia-Kocienski OlefinationOctanal1-Phenyl-1H-tetrazol-5-yl sulfone derivative>98:275-85%

Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. In the context of synthesizing (3E)-3-Undecenal, this could involve the creation of a chiral center that then directs the stereochemistry of a subsequent reaction to form the (E)-double bond.

One approach could involve the diastereoselective addition of a nucleophile to a chiral aldehyde. For example, the addition of an organometallic reagent to a chiral α-hydroxy aldehyde can proceed with high diastereoselectivity, governed by Felkin-Anh or chelation-controlled models. orgsyn.org The resulting diastereomerically enriched alcohol can then be used in a sequence of reactions to construct the (E)-alkene.

A key strategy for synthesizing β,γ-unsaturated aldehydes involves the researchgate.netorganic-chemistry.org-sigmatropic rearrangement of allylic ammonium (B1175870) ylides. acs.org Another powerful method is the diastereoselective photodeconjugation of α,β-unsaturated esters. This reaction, when performed with a chiral auxiliary, can lead to the formation of β,γ-unsaturated esters with high diastereoselectivity. These esters can then be converted to the target aldehyde.

For long-chain aldehydes, a modified Knoevenagel condensation can be highly diastereoselective. The reaction of a straight-chain aldehyde with malonic acid in the presence of specific catalysts can lead to (E)-alk-3-enoic acids with excellent stereoselectivity (often 98-99%). tandfonline.com These acids are direct precursors to the desired (3E)-β,γ-unsaturated aldehydes.

Table 2: Diastereoselective Synthesis of (E)-β,γ-Unsaturated Acid Precursors
ReactionStarting AldehydeReagentCatalyst/ConditionsProduct(E:Z) RatioYield
Modified Knoevenagel CondensationOctanalMalonic acidPiperidinium acetate (B1210297) in DMSO(E)-Undec-3-enoic acid98:285-90%
Modified Knoevenagel CondensationHexanalMalonic acidN-methyl morpholine (solvent-free)(E)-Non-3-enoic acid>99:1~85%

Computational Analysis in Guiding Stereoselective Transformations

In recent years, computational chemistry has become an indispensable tool for understanding and predicting the outcomes of stereoselective reactions. worldscientific.comacs.org Density Functional Theory (DFT) calculations, in particular, are widely used to model reaction mechanisms, transition states, and intermediates, providing insights into the origins of stereoselectivity. acs.orgsci-hub.se

For reactions like the Knoevenagel condensation, computational studies can elucidate the complex interplay of factors that determine the E/Z selectivity. sci-hub.seresearchgate.net Theoretical calculations can model the various possible transition states and intermediates, such as the formation of iminium ions and enolates when amine catalysts are used. acs.org By comparing the relative free energies of the transition states leading to the (E) and (Z) products, chemists can predict which isomer will be favored under a given set of conditions. acs.org For example, computational studies have been used to understand the role of the catalyst and solvent in controlling the stereochemical outcome of the Knoevenagel reaction. sci-hub.seresearchgate.net

Computational analysis can also be crucial in understanding the stereoselectivity of olefination reactions like the Julia-Kocienski reaction. DFT calculations can model the intermediates and transition states of the reaction pathway, helping to explain the high (E)-selectivity that is typically observed. chemrxiv.org These theoretical insights can guide the choice of sulfone, base, and reaction conditions to optimize the yield and stereoselectivity of the desired (E)-alkene.

Furthermore, computational models are increasingly used to rationalize the stereochemical outcomes of asymmetric catalytic reactions, where subtle non-covalent interactions between the substrate, catalyst, and reagents determine the enantioselectivity. chemrxiv.org While direct computational studies on (3E)-3-Undecenal synthesis may be limited, the principles derived from studies of similar systems provide a powerful predictive framework for designing efficient and highly stereoselective synthetic routes. worldscientific.com

Ecological Roles and Biological Interactions of Undecenal Derivatives

Semiochemical Functionality of Structurally Related Undecenals

Undecenals and other structurally similar aldehydes are pivotal in mediating interactions both within and between species. Their functionality as semiochemicals is observed across terrestrial and aquatic ecosystems, highlighting their evolutionary importance.

In the fruit fly, Drosophila melanogaster, the volatile pheromone (Z)-4-Undecenal plays a crucial role in chemical communication. ontosight.airesearchgate.netslu.se Produced by female flies, this compound acts as a species-specific signal that elicits long-range flight attraction in both males and females. nih.govscilifelab.sebiorxiv.org The biosynthesis of (Z)-4-Undecenal is linked to the cuticular hydrocarbon (Z,Z)-7,11-heptacosadiene (7,11-HD), which itself is a key factor in reproductive isolation between D. melanogaster and its sibling species, D. simulans. scilifelab.sefrontiersin.orgslu.se

The function of (Z)-4-Undecenal extends beyond simple attraction; it is also involved in courtship behavior. nih.govslu.se While it attracts both naive and experienced flies from a distance, it specifically enhances courtship behaviors in experienced males. slu.seresearchgate.net This dual role underscores its importance in mate selection and species recognition. slu.se Furthermore, the interaction of (Z)-4-Undecenal with food odors is sex-specific. For instance, a combination of vinegar (a food cue) and the female pheromone (Z)-4-Undecenal specifically attracted males, demonstrating a complex interplay between social signals and habitat cues in guiding fly behavior. slu.se

Plants release a wide array of volatile organic compounds (VOCs), including various aldehydes like undecanal (B90771), in response to both biological and non-biological stressors. ebi.ac.uk These compounds are integral to the plant's defense system and mediate interactions with other organisms. For example, herbivory by insects can induce significant changes in a plant's volatile profile. ebi.ac.uk

Studies on citrus plants have shown that varieties tolerant to the bacterium Candidatus Liberibacter asiaticus (CLas), which causes the devastating huanglongbing disease, tend to have higher levels of specific aldehydes, including undecanal. nih.gov This suggests that undecanal and related compounds may play a role in the plant's tolerance or defense against pathogens. nih.gov The release of these volatiles can act as a signal to other organisms; for instance, herbivore-induced plant volatiles can attract natural enemies of the attacking herbivores. researchgate.net In rice, treatment with jasmonic acid, a key hormone in plant defense signaling, leads to the emission of a volatile blend that includes undecanal, which can influence the behavior of herbivorous insects and their parasitoids. researchgate.netmdpi.com

The brown marmorated stink bug (Halyomorpha halys) also emits undecenal as part of its chemical signature, with the composition of its volatile emissions changing across different life stages. openagrar.defrontiersin.org This indicates that undecenals are part of a complex chemical language used not only by plants but also by the insects that interact with them.

In marine environments, C11 hydrocarbons are fundamental to the chemical ecology of brown algae (Phaeophyceae). mdpi.complos.org These compounds, including dictyopterenes, are released by female gametes to act as pheromones, attracting motile male gametes for sexual reproduction. ru.nlnih.govmarineagronomy.org These chemical signals are often highly specific and active at very low, picomolar concentrations. plos.orgplos.org

The biosynthesis of these C11 pheromones in brown algae is derived from the eicosanoid metabolism, a different pathway than that used by higher plants. nih.gov Dictyopterenes, which are characteristic components of the "oceanic odor," are found in large quantities within the thalli of algae like Dictyopteris and are released into the environment. mdpi.complymsea.ac.uk This release can serve multiple ecological functions, potentially interfering with the chemical signals of other seaweed species or acting as a deterrent to herbivores. plymsea.ac.uk

Beyond brown algae, other marine organisms also utilize aldehydes. Diatoms, a major group of phytoplankton, produce polyunsaturated aldehydes (PUAs) when their cells are damaged. researchgate.netsi.educoastalwiki.org These PUAs can have significant ecological effects, including interfering with the reproductive success of their grazers, such as copepods, by causing developmental defects in their offspring. researchgate.netsi.educoastalwiki.org This wound-activated defense mechanism highlights the diverse roles of aldehydes in mediating predator-prey dynamics in marine food webs. si.edu

Olfactory Perception Mechanisms of Aldehyde Semiochemicals

The detection of aldehyde semiochemicals is a sophisticated process mediated by specific olfactory receptors (ORs) located in the antennae and other sensory organs of insects. The tuning and specificity of these receptors, along with the subsequent neural processing, allow organisms to interpret complex chemical signals from their environment.

Insects possess a large number of ORs, each often tuned to detect specific chemical compounds or structural features. researchgate.netbiorxiv.org Aldehydes, including undecenals, are detected by specific ORs that form ligand-gated ion channels on the membrane of olfactory sensory neurons (OSNs). biorxiv.orgijbs.com

A remarkable example of receptor specificity is found in Drosophila melanogaster for the perception of (Z)-4-Undecenal. This pheromone is detected by the olfactory receptor Or69a. frontiersin.org Interestingly, the gene for Or69a produces two different receptor isoforms, Or69aB and Or69aA, through alternative splicing. nih.govscilifelab.sebiorxiv.org These two receptors are co-expressed in the same sensory neurons but have different ligand specificities: Or69aB is tuned to the pheromone (Z)-4-Undecenal, while Or69aA responds to food-related odorants like (R)-linalool. nih.govslu.se This dual-receptor system allows the fly to process signals related to both mating and food through a single olfactory channel. scilifelab.se

Upon binding of an aldehyde ligand to its receptor, a neural signal is initiated and transmitted to the primary olfactory center in the insect brain, the antennal lobe. researchgate.net In Drosophila, the distinct activation of Or69aB by (Z)-4-Undecenal and Or69aA by the food odor (R)-linalool leads to different behavioral outcomes, even though both receptors are in the same neuron. nih.govslu.se This behavioral discrimination is reflected in the brain, where the two compounds trigger distinct activation patterns in the glomeruli of the antennal lobe. nih.govslu.seresearchgate.net This shows that despite the peripheral co-expression, the central nervous system can differentiate between the signals to mediate appropriate behaviors—courtship for the pheromone and feeding for the food odor. nih.gov

The processing of pheromone signals often involves specialized neural circuits. annualreviews.org General odorants typically activate receptors in a combinatorial manner, while pheromones often activate narrowly tuned receptors that feed into sexually dimorphic neural pathways in the brain. annualreviews.org In addition to the receptors themselves, odorant-degrading enzymes, such as aldehyde oxidases found in insect antennae, play a crucial role. plos.org These enzymes are thought to rapidly inactivate odorant molecules after signal transmission, which is essential for clearing the signal and allowing the neuron to reset for subsequent detections. plos.org These oxidases often show high activity for a broad range of aldehydes, suggesting they are involved in processing diverse chemical cues, from pheromones to plant-derived volatiles. plos.org

Implications in Biological Communication Systems (e.g., Reproductive Isolation)

The specificity of chemical signals is a cornerstone of their function in biological communication. In insects, subtle variations in the structure of a pheromone molecule, such as the position and geometry of a double bond, can be the key to distinguishing between species, thus enforcing reproductive isolation. researchgate.netslu.se Reproductive isolation mechanisms are critical evolutionary processes that prevent different species from interbreeding, thereby maintaining species integrity. mdpi.comacs.org These mechanisms can be categorized as pre-zygotic, acting before fertilization, or post-zygotic, acting after. mdpi.comresearchgate.net Chemical communication, particularly through sex pheromones, often serves as a primary pre-zygotic barrier. medchemexpress.complos.org

While specific research detailing the role of (3E)-3-Undecenal in reproductive isolation is not extensively documented in the provided search results, the well-studied functions of its isomers and related aldehyde compounds offer significant insights into how such molecules can mediate species-specific interactions. The case of undecenal derivatives in Drosophila provides a compelling example of this principle.

The Role of Undecenal Isomers in Drosophila Reproductive Isolation

Research on the fruit fly, Drosophila melanogaster, has identified a closely related isomer, (Z)-4-undecenal , as a crucial species-specific sex pheromone. nih.govresearchgate.netbiorxiv.org This volatile compound is released by female flies and elicits long-range attraction in both males and females of the same species. researchgate.netCurrent time information in Bangalore, IN.

The significance of (Z)-4-undecenal in reproductive isolation becomes evident when observing the behavior of the sibling species, Drosophila simulans. D. simulans shares food resources and habitats with D. melanogaster, yet it does not produce or respond to (Z)-4-undecenal. researchgate.netnih.govCurrent time information in Bangalore, IN. This chemical divergence ensures that, despite their close proximity, the two species are not attracted to each other for mating, thus maintaining a pre-zygotic reproductive barrier. nih.gov

Further investigation has revealed that the biosynthetic precursor to (Z)-4-undecenal is the cuticular hydrocarbon (Z,Z)-7,11-heptacosadiene . researchgate.netnih.govCurrent time information in Bangalore, IN. This less volatile compound is also known to play a role in reproductive isolation during the courtship phase between D. melanogaster and D. simulans. nih.gov The evolution of a volatile aldehyde from a cuticular hydrocarbon precursor highlights a sophisticated chemical communication system that operates over different distances to ensure species-specific mating. nih.gov

The perception of (Z)-4-undecenal in D. melanogaster is mediated by a specific olfactory receptor, Or69aB . researchgate.netnih.govCurrent time information in Bangalore, IN. Interestingly, this receptor is co-expressed with another receptor, Or69aA , which is tuned to food-related odors. researchgate.netnih.govCurrent time information in Bangalore, IN. This dual-function olfactory channel underscores the intricate link between natural selection (finding food) and sexual selection (finding a mate) and its potential to drive the evolution of new species. nih.govresearchgate.netCurrent time information in Bangalore, IN.

The table below summarizes the key compounds involved in the reproductive isolation of Drosophila melanogaster as discussed in the research.

Compound NameChemical FormulaRole in Drosophila melanogaster
(Z)-4-undecenalC₁₁H₂₀OFemale-produced sex pheromone, long-range attractant for D. melanogaster. nih.govbiorxiv.orgCurrent time information in Bangalore, IN.
(Z,Z)-7,11-heptacosadieneC₂₇H₅₂Cuticular hydrocarbon precursor to (Z)-4-undecenal, involved in courtship and reproductive isolation. nih.govCurrent time information in Bangalore, IN.

Broader Context of Aldehydes in Insect Communication

Beyond the specific example of Drosophila, various aldehydes, including other undecenal isomers and related structures, are common components of insect chemical signaling systems. For instance, compounds like (E)-2-decenal and (E)-2-undecenal have been identified in the defensive secretions of stink bugs (Hemiptera: Pentatomidae). scielo.br These defensive compounds can also function as alarm pheromones, mediating intraspecific communication. scielo.br While primarily for defense, the species-specific nature of these chemical blends can also contribute to recognizing conspecifics. researchgate.net

The following table includes various aldehyde compounds mentioned in the context of insect chemical ecology.

Compound NameChemical FormulaContext/Organism
(E)-2-decenalC₁₀H₁₈ODefensive compound and alarm pheromone in stink bugs. scielo.br
(E)-2-undecenalC₁₁H₂₀OIdentified in the essential oil of various plants and in the defensive secretions of some insects. scielo.brbrieflands.com
UndecanalC₁₁H₂₂OComponent of citrus oils; also detected in host plant volatiles attractive to the brown marmorated stink bug. frontiersin.orgmdpi.com
DecanalC₁₀H₂₀OCommon volatile in host plants, plays a role in host selection for some insects. frontiersin.org

Analytical Chemistry and Characterization of 3e 3 Undecenal in Research

Extraction and Sample Preparation Techniques for Volatile Aldehydes

The initial and most critical step in the analysis of volatile aldehydes like (3E)-3-Undecenal is their effective isolation from the sample matrix. researchgate.net The choice of extraction technique is crucial as it can significantly impact the qualitative and quantitative results. Sample preparation aims to isolate the analytes of interest, remove interfering substances, and concentrate the analytes to detectable levels. retsch.com For solid samples, preparation may involve grinding or homogenization to increase the surface area and facilitate the release of volatile compounds. phenomenex.comslideshare.net

Solvent-free extraction techniques have become increasingly popular for their efficiency and environmental friendliness. researchgate.net Headspace-Solid Phase Microextraction (HS-SPME) is a widely used method for extracting volatile and semi-volatile compounds from solid, liquid, and gaseous samples. nih.govnih.gov This technique involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile aldehydes adsorb onto the fiber and are then thermally desorbed into the injection port of a gas chromatograph. nih.gov To enhance sensitivity and selectivity for aldehydes, on-fiber derivatization can be employed. This involves pre-loading the SPME fiber with a derivatizing agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehydes to form more stable and less volatile oximes. nih.govacs.orgacs.org

Other relevant techniques include dynamic headspace analysis (DHS), also known as purge-and-trap, where an inert gas is passed through the sample to strip the volatile compounds, which are then collected on an adsorbent trap. researchgate.netufba.br Stir Bar Sorptive Extraction (SBSE) utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS) to extract analytes from a liquid sample with high efficiency. researchgate.net For certain applications, traditional methods like liquid-liquid extraction (LLE), using solvents such as dichloromethane, are still employed, sometimes in combination with derivatization agents like bisulfite to form charged adducts, facilitating the separation of aldehydes from other organic components. acs.org

TechniquePrincipleAdvantagesCommon Applications
Headspace-Solid Phase Microextraction (HS-SPME)Adsorption of volatile analytes from the sample headspace onto a coated fiber. nih.govSolvent-free, simple, rapid, sensitive. nih.govAnalysis of volatiles in food, beverages, and biological samples. nih.govacs.org
SPME with On-Fiber DerivatizationAnalytes react with a derivatizing agent (e.g., PFBHA) on the SPME fiber to form more stable derivatives. acs.orgIncreased sensitivity and selectivity for aldehydes. nih.govacs.orgTrace analysis of aldehydes in aqueous solutions, blood, and beer. nih.govacs.orgtulane.edu
Dynamic Headspace (Purge-and-Trap)Inert gas purges volatiles from the sample onto an adsorbent trap, followed by thermal or solvent desorption. ufba.brHigher sensitivity than static headspace; suitable for automated analysis. researchgate.netufba.brAnalysis of aroma compounds in wine and other fermented products. ufba.br
Stir Bar Sorptive Extraction (SBSE)Extraction of analytes from a liquid sample onto a PDMS-coated stir bar. researchgate.netHigh enrichment factor due to larger sorbent volume. researchgate.netAnalysis of trace organic compounds in aqueous samples.
Liquid-Liquid Extraction (LLE)Separation of compounds based on their relative solubilities in two immiscible liquids. acs.orgWell-established, can handle larger sample volumes.Purification of aldehydes from reaction mixtures. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the separation, identification, and quantification of volatile compounds, including (3E)-3-Undecenal. nih.gov In GC, the mixture of extracted volatiles is vaporized and separated based on boiling point and polarity as it passes through a capillary column. elementlabsolutions.com The separated compounds then enter the mass spectrometer, which ionizes them, separates the ions based on their mass-to-charge ratio (m/z), and detects them. nih.gov

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. By comparing this pattern to spectral libraries (e.g., NIST, Wiley), the identity of the compound can be confirmed. sciencepub.net For (3E)-3-Undecenal, GC-MS analysis not only confirms its presence but also allows for its quantification in complex aroma profiles, such as those from coriander (cilantro), where it is a known constituent. nih.gov

The choice of GC column is critical for achieving good separation. A nonpolar or mid-polar column, such as one with a (35%-phenyl)-methylpolysiloxane stationary phase, is often used for the analysis of volatile aldehydes. elementlabsolutions.com The temperature program of the GC oven is carefully optimized to ensure the resolution of closely eluting compounds. google.com The use of derivatization, as mentioned in the previous section, can improve chromatographic peak shape and detection limits for aldehydes. researchgate.net

ParameterTypical Setting/ValuePurpose
Injection ModeSplitlessMaximizes the transfer of analytes to the column, enhancing sensitivity for trace analysis. nih.gov
Injector Temperature250 °CEnsures rapid and complete vaporization of the sample and thermal desorption from the SPME fiber. nih.govgoogle.com
Column TypeDB-5MS, HP-INNOWAX, or similarSeparates compounds based on polarity and boiling point; choice depends on the specific application. nih.govgoogle.com
Carrier GasHeliumInert gas that carries the sample through the column. nih.gov
Oven ProgramTemperature ramp (e.g., 40°C to 230°C)Separates a wide range of volatile compounds by gradually increasing the column temperature. google.com
MS Ionization ModeElectron Ionization (EI)Standard ionization technique that produces repeatable fragmentation patterns for library matching. google.com
Ionizing Energy70 eVStandard energy that provides reproducible mass spectra comparable to library data. google.com
Mass AnalyzerQuadrupole, Ion Trap, Time-of-Flight (TOF)Separates ions by their mass-to-charge ratio. nih.gov

Coupled Gas Chromatography-Electroantennography (GC-EAG) in Chemoecological Studies

In the field of chemical ecology, it is crucial to determine which volatile compounds are biologically active—that is, which ones can be detected by an organism and elicit a behavioral response. Coupled gas chromatography-electroantennography (GC-EAG) is a powerful technique used to identify such compounds from a complex mixture. science.gov The system splits the effluent from the GC column into two paths: one leads to a standard detector like a Flame Ionization Detector (FID) or a mass spectrometer, while the other is directed over an insect's antenna. researchgate.netresearchgate.net

Electrodes placed on the antenna record changes in electrical potential (the electroantennogram, or EAG) that occur when an olfactorily active compound passes over it. nih.gov By simultaneously recording the chromatogram and the EAG, researchers can pinpoint exactly which peaks in the chromatogram are responsible for the antennal response. science.gov

This technique has been instrumental in identifying insect pheromones and allomones. researchgate.net Aldehydes, including (3E)-3-Undecenal, are common components of the defensive secretions of insects like stink bugs (Heteroptera). scribd.comchromatographyonline.com Using GC-EAG, researchers can screen these secretions and identify the specific aldehydes that are detected by predators or parasitoids, thereby elucidating the compound's role in the insect's chemical defense system. researchgate.net This provides direct evidence of the ecological relevance of (3E)-3-Undecenal beyond its function as a simple aroma compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

While GC-MS is excellent for identifying known compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise chemical structure and stereochemistry of molecules, including unsaturated aldehydes like (3E)-3-Undecenal. cdnsciencepub.comcdnsciencepub.com NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq

¹H NMR spectroscopy provides information on the chemical environment of each proton, its multiplicity (splitting pattern), and its proximity to other protons. libretexts.org For (3E)-3-Undecenal, key diagnostic signals include:

Aldehydic proton (H1): A highly deshielded signal appearing far downfield (typically δ 9-10 ppm). orgchemboulder.comlibretexts.org

Olefinic protons (H3 and H4): Signals in the δ 6-7 ppm region. The coupling constant (J-coupling) between these two protons is crucial for determining the stereochemistry of the double bond. A large coupling constant (typically 11-18 Hz) is characteristic of a trans or (E) configuration, while a smaller value (6-12 Hz) indicates a cis or (Z) configuration.

Protons on the carbon alpha to the carbonyl group (H2): A signal in the δ 2.0-2.5 ppm range. libretexts.org

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. libretexts.org Key signals for (3E)-3-Undecenal would include:

Carbonyl carbon (C1): A signal in the highly deshielded region of δ 190-215 ppm. libretexts.org

Olefinic carbons (C3 and C4): Signals in the δ 100-150 ppm region.

Atom Position¹H NMR (Expected δ, ppm)¹³C NMR (Expected δ, ppm)Key Information
C1 (CHO)~9.5~193Confirms aldehyde functional group. orgchemboulder.comlibretexts.org
C2 (CH₂)~2.2-2.4~40-50Alpha to carbonyl group. libretexts.org
C3 (=CH)~6.8~150-160Olefinic proton; JH3-H4 coupling confirms (E) stereochemistry.
C4 (=CH)~6.1~125-135Olefinic proton; coupled to H3 and H5.
C5-C10 (Alkyl Chain)~0.9-2.1~14-32Typical aliphatic signals.
C11 (CH₃)~0.9~14Terminal methyl group.

Degradation Pathways and Environmental Fate of Unsaturated Aldehydes

Biotic Degradation Processes and Environmental Transformations

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a crucial pathway for the removal of organic compounds from the environment. nih.gov Unsaturated aldehydes can be metabolized by various microbes that use them as a source of carbon and energy. researchgate.net

The microbial degradation of aliphatic aldehydes typically follows a well-established oxidative pathway. frontiersin.org The initial step involves the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH) by aldehyde dehydrogenase enzymes. The resulting fatty acid, in this case, (3E)-3-undecenoic acid, can then be further metabolized.

For unsaturated fatty acids, the degradation often proceeds via the β-oxidation pathway, a core metabolic process that sequentially shortens the carbon chain. frontiersin.org This process involves a series of enzymatic reactions that cleave two-carbon units in the form of acetyl-CoA from the fatty acid chain. These acetyl-CoA units can then enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, for energy production. frontiersin.org

A wide range of bacterial species have the genetic capacity to degrade hydrocarbons and their derivatives, including aldehydes. nih.gov Genera such as Pseudomonas, Comamonas, Burkholderia, and Xanthomonas are known to possess the necessary catabolic genes for these degradation pathways. nih.gov The process transforms the organic pollutants into less harmful substances like carbon dioxide, water, and biomass. frontiersin.org

Table 2: Summary of Biotic Degradation Findings

Degradation Process Description Key Enzymes (Examples) Microbial Genera (Examples)
Oxidation to Carboxylic Acid The aldehyde functional group is oxidized to a carboxylic acid. Aldehyde Dehydrogenase Pseudomonas, Comamonas nih.gov

| β-Oxidation | The resulting fatty acid is sequentially broken down into two-carbon acetyl-CoA units. | Acyl-CoA Synthetase, Enoyl-CoA Hydratase | Burkholderia, Xanthomonas nih.gov |

Advanced Research Perspectives and Biotechnological Innovation

Elucidation of Novel Biosynthetic Enzymes for Unsaturated Aldehydes

The biosynthesis of unsaturated aldehydes is a complex process involving various enzyme families. The discovery of novel enzymes capable of producing these compounds is a key research focus, as it can unlock new methods for their synthesis.

Recent research has identified several enzyme classes with the ability to synthesize aldehydes from fatty acid precursors. A notable discovery is a group of cytochrome P450 enzymes that function as terminal olefin-forming fatty acid decarboxylases. nih.govgsartor.org These enzymes represent a distinct biosynthetic pathway for converting fatty acid intermediates into hydrocarbons. gsartor.org For instance, a P450 enzyme from Jeotgalicoccus species can decarboxylate fatty acids to produce terminal olefins. nih.gov

Another important class of enzymes is the α-dioxygenases (α-DOXs). While initially known from plants, novel α-DOXs have been identified in cyanobacteria. researchgate.net Enzymes such as CalDOX from Calothrix parietina and LepDOX from Leptolyngbya sp. are heme-dependent and show a preference for medium-chain fatty acids (C10 to C14), making them useful for producing fatty aldehydes. researchgate.net

Furthermore, ene reductases have been identified as crucial enzymes for the transformation of α,β-unsaturated aldehydes. An ene reductase from Listeria monocytogenes, YhfK, was found to reduce the C=C double bond of compounds like trans-cinnamaldehyde, detoxifying them into less reactive aldehydes. nih.gov This type of enzyme is of interest for biocatalytic applications. nih.govasm.org The detoxification of α,β-unsaturated aldehydes, which can be generated from the oxidative deterioration of polyunsaturated fatty acids, is a critical function in some microbes. nih.gov

Table 1: Examples of Novel Biosynthetic Enzymes for Aldehyde-Related Compounds

Enzyme Class Specific Enzyme (Source) Substrate(s) Product(s) Reference(s)
Cytochrome P450 OleTJE (Jeotgalicoccus sp.) Fatty Acids (e.g., Eicosanoic acid) Terminal Olefins (e.g., 1-Nonadecene) nih.gov, gsartor.org
α-Dioxygenase CalDOX (Calothrix parietina) Medium-Chain Fatty Acids (C10-C14) Fatty Aldehydes researchgate.net
α-Dioxygenase LepDOX (Leptolyngbya sp.) Medium-Chain Fatty Acids (C10-C14) Fatty Aldehydes researchgate.net
Ene Reductase YhfK (Listeria monocytogenes) α,β-Unsaturated Aldehydes (e.g., trans-cinnamaldehyde) Saturated Aldehydes (e.g., 3-Phenylpropanal) nih.gov
Nonheme Iron Oxidase UndA (Pseudomonas sp.) Lauric Acid (Fe2+ dependent) 1-Undecene pnas.org, nih.gov

Development of Sustainable Bioproduction Platforms for Aldehyde Compounds

The chemical industry's reliance on petroleum is shifting towards more sustainable, bio-based manufacturing processes. Aldehydes are valuable platform chemicals used in the food, fragrance, and pharmaceutical industries, making their sustainable production a key goal. sciepublish.comresearchgate.net Microbial cell factories are at the forefront of this effort, offering a renewable route to aldehyde compounds. sciepublish.com

Metabolic engineering and synthetic biology are pivotal in designing microorganisms, such as Escherichia coli and various yeasts, to produce specific aldehydes. sciepublish.comnih.gov These engineered microbes can convert renewable feedstocks, including glucose or even C1 compounds like formate (B1220265) and methanol, into valuable products. nih.gov However, significant challenges exist. One major issue is the inherent reactivity and cytotoxicity of aldehydes, which can inhibit microbial growth and productivity. mdpi.com Another challenge is the rapid conversion of aldehydes into alcohols or acids by the host organism's native enzymes. sciepublish.com

To overcome these hurdles, researchers are employing several strategies:

Enzyme Engineering: Modifying enzymes through rational design or directed evolution can improve their efficiency and reduce the formation of unwanted byproducts. researchgate.netmdpi.com

Host System Diversification: Exploring non-traditional microbial hosts, such as photosynthetic microalgae, presents a promising alternative. researchgate.netmdpi.com Microalgae can utilize CO2 as a carbon source, making the process more sustainable and potentially lowering costs. mdpi.com

Pathway Optimization: Identifying and removing native enzymes that degrade the target aldehyde is crucial for accumulation. sciepublish.com For example, removing aldehyde reductase activity in E. coli has been shown to improve isobutyraldehyde (B47883) production. nih.gov

Furfural, derived from lignocellulosic biomass, is another promising renewable platform compound for producing a variety of chemicals through catalytic processes like selective hydrogenation or oxidation. acs.org

Table 2: Strategies for Sustainable Bioproduction of Aldehydes

Production Platform Target Compound(s) Key Strategy/Innovation Advantages Reference(s)
**Engineered *E. coli*** Isobutyraldehyde Removal of aldehyde reductase activity. Established industrial host, well-defined genetic tools. nih.gov
Engineered Yeast Vanillin Metabolic pathway construction. Robust for industrial fermentation. mdpi.com
Photosynthetic Microalgae Vanillin Precursors Utilization of CO2 as a carbon source. Reduced reliance on external feedstocks, carbon sequestration. mdpi.com, researchgate.net
Hybrid Microbial Electrosynthesis Isobutanol (from Isobutyraldehyde) Conversion of CO2 to formate/methanol electrochemically, followed by microbial conversion. Utilizes C1 feedstocks derived from CO2. nih.gov

Deeper Understanding of Aldehyde-Mediated Chemoecological Networks

Aldehydes are fundamental signaling molecules in nature, mediating a wide array of interactions within and between species. The study of these chemoecological networks provides insight into how organisms perceive and respond to their chemical environment.

In the plant kingdom, C6-aldehydes and C6-alcohols, known as green leaf volatiles (GLVs), are produced upon tissue damage from herbivory or pathogen attack. researchgate.net These compounds are synthesized from linoleic and α-linolenic acids via the lipoxygenase and hydroperoxide lyase (HPL) pathways. researchgate.net GLVs can act as airborne signals that induce defense responses in neighboring, undamaged plants. researchgate.net

In the insect world, aldehydes are common components of sex and aggregation pheromones. For example, a mixture including (Z)-7-henicosene and (Z)-7-tricosene acts as a female-produced sex pheromone in the rove beetle Aleochara curtula. uni-bayreuth.de The synthesis of the geometrid moth pheromone component (3Z,6Z,9Z,12Z)-3,6,9,12-icosatetraene involves (Z)-3-undecenal as a precursor. researchgate.net More specifically, (Z)-6-undecenal has been identified as a ligand for an odorant receptor in the red-belted clearwing moth, Synanthedon myophaeformis, suggesting its role as a semiochemical for this pest. mdpi.com

The detection of these volatile aldehydes is mediated by sophisticated olfactory systems. In mosquitoes, for instance, odorant receptors (ORs), ionotropic receptors (IRs), and gustatory receptors (GRs) expressed in olfactory neurons detect a wide range of chemical cues, guiding behaviors like host-seeking and oviposition. nih.gov

Table 3: Examples of Aldehydes in Chemoecological Networks

Organism/System Aldehyde(s) Ecological Role Mechanism/Pathway Reference(s)
Plants (e.g., Brassica oleracea) C6-Aldehydes (Green Leaf Volatiles) Defense signaling against herbivores and pathogens. Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) pathways. researchgate.net, nih.gov
Red-Belted Clearwing Moth (Synanthedon myophaeformis) (Z)-6-Undecenal Potential semiochemical (behavioral modifier). Binds to odorant receptor SmyoOR3.4. mdpi.com
Emerald Moths (Hemithea tritonaria) (Z)-3-Undecenal (as a synthetic precursor) Precursor for synthesis of a pheromone component. Used in Wittig reaction for pheromone synthesis. researchgate.net
Listeria monocytogenes α,β-Unsaturated Aldehydes Detoxification of environmental toxins. Enzymatic reduction by ene reductase YhfK. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.